![molecular formula C18H16 B13812641 7-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene CAS No. 63020-76-8](/img/structure/B13812641.png)
7-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene
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Overview
Description
7-Methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene is an organic compound with the molecular formula C18H16 and a molecular weight of 232.32 g/mol . This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which are known for their complex ring structures and significant chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, elevated temperatures, and specific solvents to facilitate the formation of the desired ring structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
7-Methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene has various scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of PAHs and their interactions with other chemicals.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 7-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways . The exact mechanism may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
16,17-Dihydro-15H-cyclopenta[a]phenanthrene: Similar structure but lacks the methyl group at the 7th position.
3-Methoxy-17-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene: Contains an additional methoxy group, leading to different chemical properties.
Uniqueness
This compound is unique due to the presence of the methyl group at the 7th position, which can influence its reactivity and interactions with other molecules . This structural feature may contribute to its distinct chemical and biological properties compared to similar compounds .
Biological Activity
7-Methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene (also referred to as 7-methyl-cyclopenta[a]phenanthrene) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly in relation to mutagenicity and carcinogenicity. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : C18H16
- Molecular Weight : 232.3196 g/mol
- IUPAC Name : this compound
The structure of this compound is characterized by a fused ring system typical of PAHs, which contributes to its chemical reactivity and biological interactions.
Mutagenicity and Carcinogenicity
Research indicates that this compound exhibits mutagenic properties. A significant study assessed the mutagenicity of chemically synthesized metabolites of related compounds using the Ames test. The results showed that while the hydrocarbons were weakly mutagenic, their diol derivatives exhibited stronger mutagenicity, particularly requiring metabolic activation for expression of these effects .
The following table summarizes findings related to the mutagenic potential of this compound and its metabolites:
Compound | Mutagenicity | Activation Required |
---|---|---|
This compound | Weakly mutagenic | Yes |
Trans-3,4-dihydroxy derivative | Strongly mutagenic | Yes |
Diol-epoxides | Highly mutagenic | No |
The mechanism by which this compound exerts its biological effects involves metabolic activation leading to the formation of reactive intermediates. These intermediates can bind to DNA, resulting in mutations that may lead to carcinogenesis. Specifically, studies have shown that oxidation by mixed-function oxidases produces trans-3,4-dihydrodiols which are proposed as proximate tumorigenic agents .
Case Studies and Research Findings
- Carcinogenicity Studies : In a study involving mouse skin painting with various cyclopenta[a]phenanthrene derivatives, it was found that several compounds exhibited significant carcinogenic activity. The study highlighted that structural modifications significantly influenced the carcinogenic potential .
- Metabolic Activation : Another investigation demonstrated that the biological activity of this compound is contingent upon its metabolic conversion to more reactive forms. This study indicated that certain metabolites had enhanced mutagenic properties compared to the parent compound .
- Comparative Analysis : A comparative study of similar compounds revealed that the presence of specific functional groups could either enhance or diminish biological activity. For example, derivatives with hydroxyl or methoxy groups showed varied levels of carcinogenicity compared to unsubstituted analogs .
Properties
CAS No. |
63020-76-8 |
---|---|
Molecular Formula |
C18H16 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
7-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C18H16/c1-12-11-14-5-2-3-7-15(14)17-10-9-13-6-4-8-16(13)18(12)17/h2-3,5,7,9-11H,4,6,8H2,1H3 |
InChI Key |
YKHZJWYHULWAPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=C(CCC4)C=C3 |
Origin of Product |
United States |
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